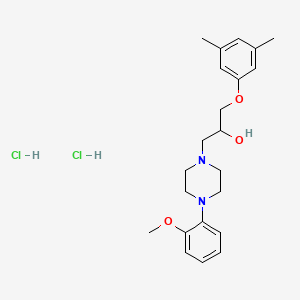
1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be related to a class of piperazine derivatives. These derivatives have been studied for their potential interactions with alpha-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological processes. The compound is likely to have been synthesized as part of research into compounds with potential pharmacological activity, particularly as alpha 1-adrenoceptor antagonists .
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, a similar compound was synthesized by reacting substituted phenoxyalkyl with 2-methoxyphenyl piperazine derivatives. The process involved multiple steps, including acetylation, reaction with piperazine, and deacetylation to obtain the target product. The yield of such synthesis processes can be over 56.9%, and the chemical structures are typically confirmed using spectroscopic methods such as IR, 1HNMR, and MS . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar synthetic route.
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using NMR spectroscopy. Techniques such as DEPT, H-H COSY, HMQC, and HMBC have been employed to make complete NMR assignments for the dihydrochloride salts of these compounds. These techniques allow for a detailed understanding of the molecular structure, including the arrangement of atoms and the electronic environment within the molecule .
Chemical Reactions Analysis
While the specific chemical reactions of "1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride" are not detailed, related piperazine derivatives have been evaluated for their interactions with biological receptors. The compounds have been tested for their affinity toward alpha 1- and alpha 2-adrenoceptors using radioligand binding assays. The most promising compounds have also been assessed for their antagonistic properties against phenylephrine-induced contraction in isolated rat aorta, which is a measure of their potential as alpha 1-adrenoceptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are typically characterized as part of their synthesis and structural analysis. The solubility, melting point, and stability of these compounds can be inferred from their chemical structure and the presence of functional groups such as the methoxy and dihydrochloride moieties. The pharmacological properties, such as receptor affinity and selectivity, are determined through biological assays, as mentioned in the chemical reactions analysis .
科学的研究の応用
Synthesis and Biological Activities
1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound involved in various scientific research areas, particularly focusing on the synthesis of new derivatives and the exploration of their biological activities. This chemical has been synthesized and investigated in multiple studies, where its structure serves as a basis for creating novel compounds with potential therapeutic applications.
Antimicrobial and Antifungal Activities
Some research has been conducted on derivatives similar to this compound, exploring their synthesis and evaluating their antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing that some derivatives possessed moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-Inflammatory and Analgesic Properties
Another area of interest is the synthesis of novel compounds derived from this chemical structure and their evaluation as anti-inflammatory and analgesic agents. Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl derivatives, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, offering insights into potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cardiovascular and Neurological Research
The compound and its derivatives have also been studied for their cardiovascular and neurological effects. For example, Kubacka et al. (2014) investigated the hypotensive activity and cardiovascular effects of a novel α1- and β-adrenoceptor antagonist, demonstrating potent hypotensive and vasorelaxant effects. This research indicates the compound's potential in treating cardiovascular diseases (Kubacka, Mogilski, Bednarski, Raźny, Sapa, Waszkielewicz, Marona, & Filipek, 2014).
特性
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-12-18(2)14-20(13-17)27-16-19(25)15-23-8-10-24(11-9-23)21-6-4-5-7-22(21)26-3;;/h4-7,12-14,19,25H,8-11,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWFQVPCIZQLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


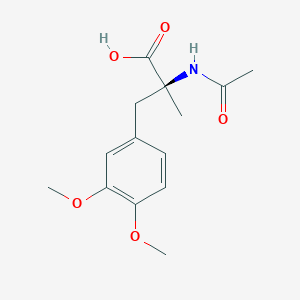

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)
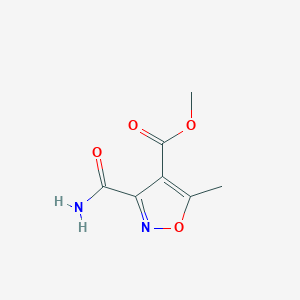
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)
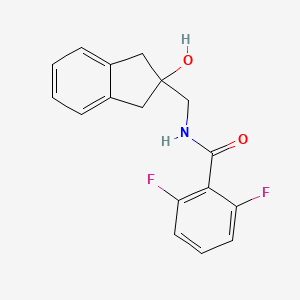
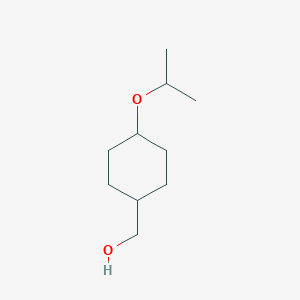
![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)
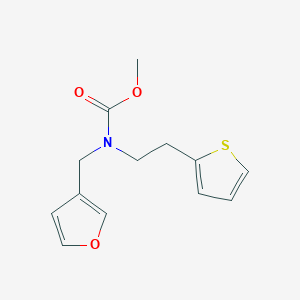
![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)
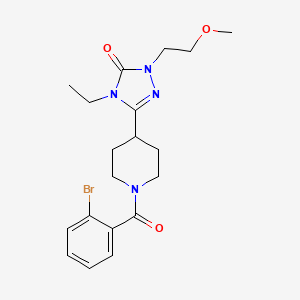

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)